N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
Description
Properties
IUPAC Name |
N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-4-(4-fluorophenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O4S2/c18-14-8-5-12(27-14)10-16-21-22-17(26-16)20-15(23)2-1-9-28(24,25)13-6-3-11(19)4-7-13/h3-8H,1-2,9-10H2,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUMKXCSFPANFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)CC3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, synthesis, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole ring, a thiophene moiety, and a sulfonamide group. Its molecular formula is , and it has a molecular weight of approximately 356.76 g/mol. The presence of these functional groups suggests multiple pathways for biological activity.
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅ClN₄O₃S |
| Molecular Weight | 356.76 g/mol |
| SMILES | Clc1ccc(s1)c1nnc(o1)NC(=O)c1ccc(s1)N+[O-] |
| CAS Number | 865288-21-7 |
Anticoagulant Properties
Research indicates that compounds similar to this compound exhibit anticoagulant properties by inhibiting factor Xa, which is crucial in the coagulation cascade. This mechanism can be beneficial in treating thromboembolic disorders such as myocardial infarction and stroke .
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of oxadiazole compounds possess significant antimicrobial activity. For instance, synthesized compounds similar to this one showed moderate to strong inhibition against various bacterial strains including Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) suggests that the oxadiazole moiety plays a vital role in enhancing antibacterial potency .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Studies have indicated strong inhibitory effects against urease and acetylcholinesterase, which are important targets in the treatment of infections and neurodegenerative diseases respectively. The IC50 values reported for some derivatives were as low as 0.63 μM, indicating potent activity .
Case Study 1: Anticoagulant Efficacy
A study involving a series of oxadiazole derivatives demonstrated their effectiveness in inhibiting factor Xa in animal models. The results indicated that these compounds could significantly reduce thrombus formation without major side effects, suggesting their potential for clinical applications in anticoagulation therapy.
Case Study 2: Antimicrobial Screening
In another investigation, a library of compounds including the target molecule was screened against several bacterial strains. The results showed that modifications on the thiophene and oxadiazole rings could enhance antimicrobial activity, leading to the identification of lead compounds for further development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Target Compound vs. N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide
- Heterocycle :
- Substituent 1 :
- Substituent 2: Target: 4-Fluorophenylsulfonyl (polar, strong hydrogen-bond acceptor). : 2-Methylphenoxy (ether linkage reduces solubility compared to sulfonyl).
Hypothesized Properties :
- The target compound likely exhibits higher solubility and protein-binding affinity due to the sulfonyl group, whereas the compound may have better membrane permeability due to its lipophilic phenoxy group .
Target Compound vs. Pharmacopeial Forum Derivatives (m, n, o)
- Core Structure :
- Substituents: compounds feature 2,6-dimethylphenoxy, hydroxy, and tetrahydropyrimidin-1(2H)-yl groups, introducing stereochemical complexity (R/S configurations) absent in the target compound.
Hypothesized Properties :
- The target compound’s simpler structure may improve synthetic accessibility, while derivatives’ stereochemistry could enable selective interactions with chiral biological targets (e.g., proteases) .
Data Table: Structural and Functional Comparison
Research Findings and Implications
Metabolic Stability : The oxadiazole ring in the target compound likely confers superior metabolic stability compared to thiadiazole-containing analogs, as oxadiazoles resist oxidative cleavage .
Solubility vs. Permeability: The 4-fluorophenylsulfonyl group enhances aqueous solubility but may reduce blood-brain barrier penetration relative to ’s phenoxy group .
Target Selectivity: The sulfonyl group’s hydrogen-bonding capacity may direct the target compound toward kinases or sulfonamide-sensitive enzymes, whereas ’s methylphenoxy group could favor hydrophobic binding pockets .
Q & A
Q. How can toxicity be systematically evaluated in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
